molecular formula C17H14FNO3 B2610679 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide CAS No. 882081-87-0

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide

Cat. No.: B2610679
CAS No.: 882081-87-0
M. Wt: 299.301
InChI Key: WIMTXAUKMIMPPM-KRXBUXKQSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide is a synthetic organic compound that features a benzodioxin ring fused with a fluorophenyl group and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a condensation reaction between the benzodioxin-fluorophenyl intermediate and acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the acrylamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxin ring.

    Reduction: Reduced acrylamide derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring and fluorophenyl group contribute to its binding affinity and specificity, while the acrylamide moiety can participate in covalent interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-chlorophenyl)acrylamide
  • 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-bromophenyl)acrylamide
  • 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methylphenyl)acrylamide

Uniqueness

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity towards certain molecular targets. The fluorine atom can also influence the compound’s electronic properties, making it distinct from its chlorinated, brominated, or methylated analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c18-13-3-5-14(6-4-13)19-17(20)8-2-12-1-7-15-16(11-12)22-10-9-21-15/h1-8,11H,9-10H2,(H,19,20)/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMTXAUKMIMPPM-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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